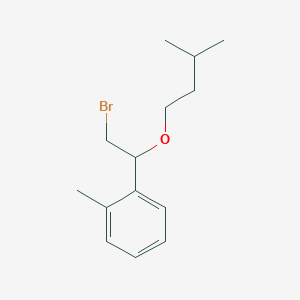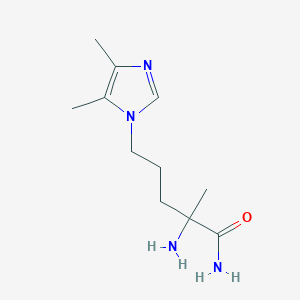![molecular formula C52H39N B13641841 N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13641841.png)
N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1’-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine is a complex organic compound characterized by its unique structure, which includes biphenyl and fluorenyl groups
Preparation Methods
The synthesis of N-([1,1’-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the biphenyl and fluorenyl precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-([1,1’-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activities.
Medicine: Research may investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials for organic electronics and photonics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its unique structure allows it to participate in various chemical reactions, influencing the behavior of other molecules in its vicinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, N-([1,1’-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine stands out due to its unique combination of biphenyl and fluorenyl groups. Similar compounds include:
Biphenyl derivatives: Compounds with variations in the biphenyl structure.
Fluorenyl derivatives: Compounds with different substitutions on the fluorenyl group. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C52H39N |
|---|---|
Molecular Weight |
677.9 g/mol |
IUPAC Name |
N-(9,9-diphenylfluoren-2-yl)-9,9-dimethyl-N-(2-phenylphenyl)fluoren-2-amine |
InChI |
InChI=1S/C52H39N/c1-51(2)46-27-15-12-25-42(46)44-32-30-39(34-48(44)51)53(50-29-17-14-24-41(50)36-18-6-3-7-19-36)40-31-33-45-43-26-13-16-28-47(43)52(49(45)35-40,37-20-8-4-9-21-37)38-22-10-5-11-23-38/h3-35H,1-2H3 |
InChI Key |
PZSOJLYRJPNLCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC5=C(C=C4)C6=CC=CC=C6C5(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13641766.png)
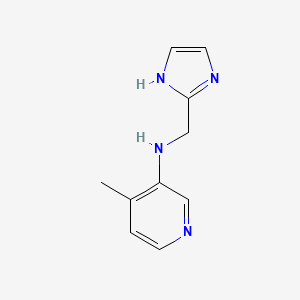
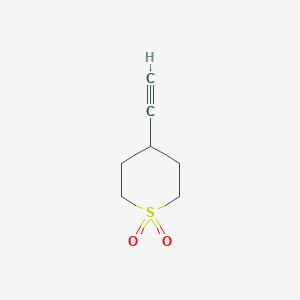

![2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride](/img/structure/B13641815.png)

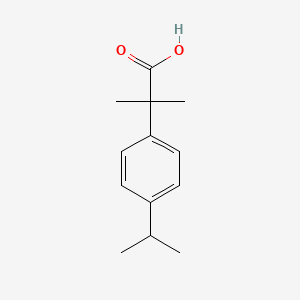
![6-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B13641851.png)
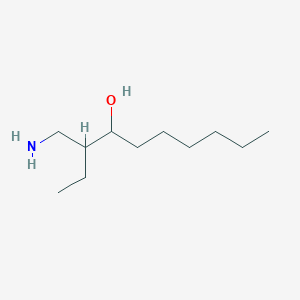
![3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13641861.png)
